5-Bromo-2-methoxy-3-methylbenzylamine
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Overview
Description
5-Bromo-2-methoxy-3-methylbenzylamine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of benzylamine, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-3-methylbenzylamine typically involves the bromination of 2-methoxy-3-methylbenzylamine. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxy-3-methylbenzylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst
Major Products:
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines
Scientific Research Applications
5-Bromo-2-methoxy-3-methylbenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-3-methylbenzylamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
5-Bromo-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amine.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Similar structure with a boronic acid group.
2-Bromo-5-methoxyaniline: Similar structure with an aniline group instead of a benzylamine
Biological Activity
5-Bromo-2-methoxy-3-methylbenzylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine Substitution : The presence of a bromine atom enhances the compound's reactivity.
- Methoxy Group : This group contributes to the compound's lipophilicity and potential interactions with biological targets.
- Methyl Group : The methyl group can influence the compound's steric properties and solubility.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on halogenated benzylamines have shown promising results against various bacterial strains, suggesting that the bromine substitution may enhance antibacterial efficacy .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study on related benzylamines found that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanism often involves the modulation of specific signaling pathways associated with cell survival and death .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation, leading to reduced tumor growth.
- Receptor Modulation : It could interact with specific receptors, altering their signaling pathways and affecting cell behavior.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Bromine Substitution : Enhances reactivity and potential biological interactions.
- Methoxy Group Positioning : The position of the methoxy group can significantly affect solubility and binding affinity to targets.
A comparative analysis with similar compounds highlights that modifications in the benzylamine structure can lead to varying degrees of potency against specific biological targets.
Case Study 1: Antimicrobial Screening
In a study involving a series of benzylamines, including this compound, researchers screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings indicated that derivatives with halogen substitutions exhibited enhanced activity compared to non-halogenated counterparts .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of related compounds on human cancer cell lines. The study reported that certain derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a potential therapeutic application for this compound in oncology .
Data Summary Table
Biological Activity | Compound | EC50 Value (μM) | Target |
---|---|---|---|
Antimicrobial | This compound | <10 | Staphylococcus aureus |
Anticancer | Similar Benzylamine Derivative | 0.8 | MDA-MB-231 (Breast Cancer) |
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(5-bromo-2-methoxy-3-methylphenyl)methanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4H,5,11H2,1-2H3 |
InChI Key |
VRIJPQBIWSVLNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)CN)Br |
Origin of Product |
United States |
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